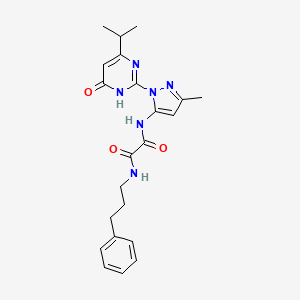
3-(4-Methylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione, also known as MPMP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes in the body. In
Wissenschaftliche Forschungsanwendungen
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine derivatives, due to their saturated scaffold and sp3-hybridization, allow for efficient pharmacophore space exploration and contribute significantly to the stereochemistry and three-dimensional (3D) coverage of molecules. This versatility leads to a variety of bioactive molecules with target selectivity. The stereogenicity of carbons in the pyrrolidine ring implies that different stereoisomers can have distinct biological profiles due to the differential binding modes to enantioselective proteins. This aspect is critical in designing new pyrrolidine compounds with diverse biological activities (Petri et al., 2021).
Chemokine CCR3 Receptors and Small Molecule Antagonists
Small molecule antagonists targeting the chemokine receptor CCR3 have been investigated for their potential in treating allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. The structure–activity relationships (SAR) of these antagonists indicate their therapeutic value. Various chemical classes, including piperidine and piperazine derivatives, have been reported, with (N-ureidoalkyl)benzylpiperidines showing high affinity and antagonizing potential, suggesting their significance in designing new treatments for allergic conditions (Willems & IJzerman, 2009).
Diketopyrrolopyrroles: Synthesis and Optical Properties
Diketopyrrolopyrroles, including structures related to pyrrolidine-2,5-diones, are utilized in various applications such as high-quality pigments and fluorescence imaging due to their excellent stability and near-unity fluorescence quantum yield. The synthesis, reactivity, and optical properties of these compounds have been extensively studied, highlighting their importance in both synthetic chemistry and material science (Grzybowski & Gryko, 2015).
Cytochrome P450 Isoforms and Chemical Inhibitors
The interaction of various compounds with cytochrome P450 isoforms, including pyrrolidine and pyrimidine derivatives, is crucial in drug metabolism and potential drug–drug interactions. Selective chemical inhibitors of these isoforms are essential for understanding the metabolism of drugs and for the development of new therapeutic agents with reduced adverse effects (Khojasteh et al., 2011).
Eigenschaften
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-20-6-8-22(9-7-20)17-14-18(24)23(19(17)25)16-4-2-15(3-5-16)21-10-12-26-13-11-21/h2-5,17H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHLPHBATUTHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


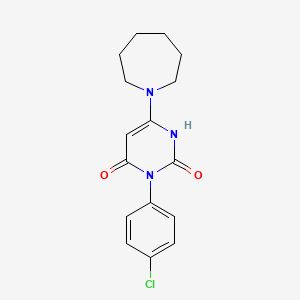
![Propyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B2963603.png)
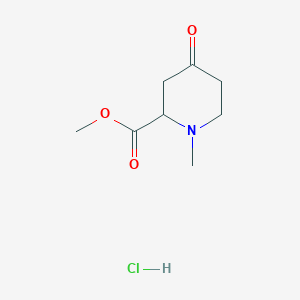
![3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[5-(dimethylsulfamoyl)-2-methylphenyl]prop-2-enamide](/img/structure/B2963605.png)
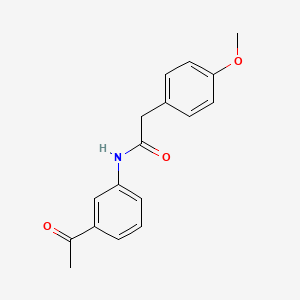
![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2963607.png)


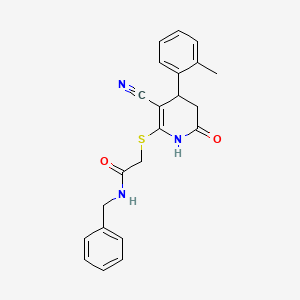
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2,4,6-trimethylphenoxy)acetate](/img/structure/B2963615.png)
![4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2963619.png)
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2963620.png)
